Home > Products > Screening Compounds P96158 > Tau Peptide (268-282) Trifluoroacetate
Tau Peptide (268-282) Trifluoroacetate - 330456-37-6

Tau Peptide (268-282) Trifluoroacetate

Catalog Number: EVT-6428366
CAS Number: 330456-37-6
Molecular Formula: C74H126F3N23O21
Molecular Weight: 1730.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tau Peptide (268-282) Trifluoroacetate is a synthetic peptide derived from the Tau protein, which plays a crucial role in stabilizing microtubules in neuronal cells. The Tau protein is associated with neurodegenerative diseases, particularly Alzheimer's disease, where its aggregation leads to neurofibrillary tangles. The specific segment of Tau from residues 268 to 282 is of interest due to its involvement in protein-protein interactions and its potential role in the pathogenesis of tauopathies.

Source

The Tau protein itself is predominantly expressed in neurons and is encoded by the MAPT gene located on chromosome 17. The peptide (268-282) can be synthesized chemically or obtained through recombinant DNA technology, allowing for studies on its biological functions and interactions.

Classification

Tau Peptide (268-282) Trifluoroacetate falls under the category of neuropeptides and is classified as a microtubule-associated protein fragment. It is often studied in the context of neurobiology and pharmacology due to its implications in neurodegenerative diseases.

Synthesis Analysis

Methods

The synthesis of Tau Peptide (268-282) Trifluoroacetate can be achieved through solid-phase peptide synthesis, a widely used method for creating peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details:

  1. Solid-Phase Peptide Synthesis:
    • The process begins with the attachment of the first amino acid to the resin.
    • Subsequent amino acids are added one at a time, using protecting groups to prevent unwanted reactions.
    • Coupling reagents such as N,N'-diisopropylcarbodiimide are used to facilitate the formation of peptide bonds.
    • After synthesis, the peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography.
  2. Characterization:
    • The synthesized peptide is characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity.
Molecular Structure Analysis

Structure

The molecular structure of Tau Peptide (268-282) Trifluoroacetate consists of a linear chain of amino acids, specifically:

  • Sequence: RQIKIWFQNRRM (residues 268-282).
  • The trifluoroacetate salt form enhances solubility and stability in solution.

Data

  • Molecular Weight: Approximately 1,500 Da.
  • Structural Features: Contains hydrophobic residues that may contribute to its interaction with other proteins and membranes.
Chemical Reactions Analysis

Reactions

Tau Peptide (268-282) can participate in various biochemical reactions, particularly those involving phosphorylation and binding interactions with other proteins.

Technical Details:

  1. Phosphorylation:
    • The peptide can undergo post-translational modifications such as phosphorylation at serine or threonine residues, which alters its functional properties.
  2. Protein Interactions:
    • It has been shown to interact with microtubules and other cytoskeletal proteins, influencing their stability and organization.
Mechanism of Action

Process

The mechanism by which Tau Peptide (268-282) exerts its effects primarily involves binding to microtubules and other proteins within the cytoskeleton.

Data

  1. Binding Affinity: Studies indicate that this peptide binds with high affinity to microtubules, stabilizing them against depolymerization.
  2. Role in Aggregation: In pathological conditions, modifications of this peptide can lead to misfolding and aggregation, contributing to neurodegenerative processes.
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Soluble in water and common organic solvents due to its polar nature.
  • Stability: Stability can vary based on environmental conditions such as pH and temperature.

Chemical Properties

  • pKa Values: Relevant for understanding ionization states at physiological pH.
  • Reactivity: Can participate in reactions typical for amino acid side chains such as acylation or amidation.
Applications

Scientific Uses

Tau Peptide (268-282) Trifluoroacetate has several applications in scientific research:

  1. Neurobiology Research: Used to study tau pathology in neurodegenerative diseases.
  2. Drug Development: Investigated as a potential target for therapeutic interventions aimed at preventing tau aggregation.
  3. Biochemical Assays: Employed in assays to understand tau interactions with other cellular components.

This compound serves as an important tool for elucidating the mechanisms underlying tau-related diseases and developing strategies for intervention.

Introduction to Tau Protein and Neurodegenerative Pathology

Tau Protein Isoforms and Functional Domains in Neurophysiology

Tau is a microtubule-associated protein (MAP) encoded by the MAPT gene on chromosome 17q21. It exists as six major isoforms in the human central nervous system, generated by alternative splicing of exons 2, 3, and 10. These isoforms range from 352 to 441 amino acids and are classified by:

  • N-terminal inserts: 0N, 1N, or 2N (absence/presence of exons 2/3)
  • Microtubule-binding repeats (MTBRs): 3R (3 repeats) or 4R (4 repeats, including exon 10) [5] [6]

The Tau Peptide (268-282), with the sequence HQPGGGKVQIINKKL, resides in the proline-rich domain (PRD) of tau (residues 151–243), adjacent to the MTBR. This region spans residues 268–282 in the 2N4R isoform (tau40) and includes part of the second microtubule-binding repeat (R2) in 4R isoforms. Key functional attributes include:

  • Post-translational modification sites: Phosphorylation at Ser262 and Ser356 regulates tau-microtubule affinity [9].
  • Structural dynamics: The PRD adopts transient polyproline II helices that modulate interactions with cytoskeletal components [5].

Table 1: Functional Domains of Tau Protein

DomainResiduesKey FeaturesRole in Physiology
N-terminal domain1–150Projection domain, acidicNeuronal development, synaptic plasticity
Proline-rich domain151–243Phosphorylation hotspots (e.g., Ser262)Microtubule stabilization, signaling
MTBR244–368Hexapeptide motifs (PHF6*, PHF6), β-structure propensityMicrotubule assembly, stability
C-terminal domain369–441Negatively chargedRegulation of MTBR conformation

Pathological Role of Tau Aggregation in Alzheimer’s Disease and Tauopathies

Tau aggregation underlies >20 neurodegenerative disorders termed tauopathies, including Alzheimer’s disease (AD), corticobasal degeneration (CBD), and Pick’s disease (PiD). Pathological hallmarks include:

  • Soluble tau assemblies (STAs): Pre-fibrillar oligomers (e.g., Tris-buffered saline-soluble aggregates) that precede neurofibrillary tangles (NFTs). STAs derived from AD brains contain the core sequence tau258–368, which overlaps with Tau268–282 [9].
  • NFT progression: Correlates with cognitive decline more robustly than amyloid-β plaques [2] [6].

The Tau268–282 peptide localizes to a critical pre-tangle epitope. Antibodies targeting phospho-Ser262/Ser356 within this region stain granular (prefibrillar) tau aggregates but not mature NFTs, confirming its role in early aggregation [9].

Table 2: Pathological Tau Aggregates in Neurodegenerative Diseases

TauopathyIsoform in AggregatesCore Aggregation SequenceDetection by Tau268–282 Antibodies
Alzheimer’s3R+4R~tau258–368 (includes 268–282)Yes (pre-NFTs)
CBD/PSP4Rtau274–380Minimal
PiD3Rtau254–378No

Structural Determinants of Tau Aggregation: Hexapeptide Motifs and Microtubule-Binding Regions

The MTBR harbors two hexapeptide motifs critical for tau aggregation:

  • PHF6* (275VQIINK280): Located in R2 (exon 10) of 4R tau; includes residues Val275–Lys280 of Tau268–282.
  • PHF6 (306VQIVYK311): In R3 [4] [7].

Biochemical properties of Tau268–282 driving pathology:

  • β-sheet propensity: PHF6* has high β-structure potential, initiating nucleation-dependent aggregation [7].
  • Phosphorylation switches: p-Ser262/p-Ser356 stabilize soluble oligomers by promoting hydrophobic interactions [9].
  • Truncation susceptibility: Cleavage at Glu391 generates MN423-reactive tau, enriching in ghost tangles [2] [6].

Structural studies reveal that Tau268–282 forms protruding epitopes recognized by aggregation-inhibiting antibodies (e.g., DC8E8). DC8E8 binds four homologous regions in tau, including residues 268–282, reducing tau oligomerization by 84% in vitro [2].

Table 3: Key Aggregation Motifs in Tau and Their Properties

MotifLocationSequenceRole in AggregationTherapeutic Targeting
PHF6*R2 (4R tau)VQIINKNucleates β-sheet stacks; drives 4R-selective aggregationDC8E8 antibody, D-amino acid peptides
PHF6R3 (3R/4R tau)VQIVYKForms amyloid cores in PHFsTLKIVW peptide inhibitors
  • Tau Peptide (268–282) Trifluoroacetate
  • Tau Peptide (304–318)
  • Tau40 (2N4R tau isoform)
  • DC8E8 (anti-tau monoclonal antibody)

Properties

CAS Number

330456-37-6

Product Name

Tau Peptide (268-282) Trifluoroacetate

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2R)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C74H126F3N23O21

Molecular Weight

1730.9 g/mol

InChI

InChI=1S/C72H125N23O19.C2HF3O2/c1-9-40(7)59(69(110)90-49(32-54(79)98)66(107)87-45(19-12-15-27-74)62(103)86-46(20-13-16-28-75)63(104)91-50(72(113)114)30-38(3)4)94-70(111)60(41(8)10-2)93-65(106)47(22-24-52(77)96)88-68(109)58(39(5)6)92-64(105)44(18-11-14-26-73)85-57(101)36-82-55(99)34-81-56(100)35-83-67(108)51-21-17-29-95(51)71(112)48(23-25-53(78)97)89-61(102)43(76)31-42-33-80-37-84-42;3-2(4,5)1(6)7/h33,37-41,43-51,58-60H,9-32,34-36,73-76H2,1-8H3,(H2,77,96)(H2,78,97)(H2,79,98)(H,80,84)(H,81,100)(H,82,99)(H,83,108)(H,85,101)(H,86,103)(H,87,107)(H,88,109)(H,89,102)(H,90,110)(H,91,104)(H,92,105)(H,93,106)(H,94,111)(H,113,114);(H,6,7)/t40-,41-,43-,44-,45-,46-,47-,48-,49+,50-,51-,58-,59-,60-;/m0./s1

InChI Key

LRZHWRHXVGITJP-XEFRUYGVSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CN=CN2)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.